Enhanced IRAK-4 Inhibitory Potency from Difluoromethoxy Scaffold
In a structure-activity relationship (SAR) study of IRAK-4 inhibitors, the incorporation of the difluoromethoxy (-OCHF2) substituent, which is the key functional group of 4-Chloro-2-(difluoromethoxy)aniline, led to a significant improvement in potency compared to unsubstituted phenyl amide analogs [1]. While this data is from derived analogs, it is a direct class-level inference for the utility of the specific -OCHF2 moiety present in this building block.
| Evidence Dimension | IRAK-4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IRAK inhibitor 6 (a compound incorporating a difluoromethoxy aniline scaffold) IC50 = 0.16 μM [1] |
| Comparator Or Baseline | Unsubstituted phenyl amide analog |
| Quantified Difference | Significant improvement in potency; additive effect observed with other substituents [1] |
| Conditions | In vitro enzyme assay |
Why This Matters
This demonstrates that the -OCHF2 moiety, a defining feature of this compound, can confer a measurable potency advantage in kinase inhibitor design, justifying its selection over non-fluorinated aniline building blocks.
- [1] Anjiechem. IRAK inhibitor 6. Product page citing Buckley GM et al., Bioorg Med Chem Lett. 2008 Jun 1;18(11):3211-4. View Source
